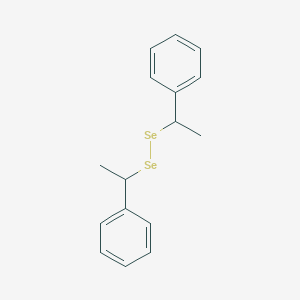![molecular formula C23H22O4S2 B14324315 1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) CAS No. 105553-89-7](/img/structure/B14324315.png)
1,1'-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is an organic compound characterized by its complex aromatic structure This compound features a central phenylene ring substituted with cyclopropyl and disulfonyl groups, which are further connected to two 4-methylbenzene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) typically involves multi-step organic reactions. One common route includes:
Formation of the Central Phenylene Ring: The central phenylene ring can be synthesized through a Friedel-Crafts alkylation reaction, where cyclopropyl and sulfonyl groups are introduced.
Attachment of 4-Methylbenzene Units: The 4-methylbenzene units are then attached to the central phenylene ring via a sulfonation reaction, using reagents such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to carry out the Friedel-Crafts alkylation and sulfonation reactions under controlled conditions.
Purification: The crude product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sulfuric acid or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2-Phenyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,4-phenylene)disulfonyl]bis(4-methylbenzene)
- 1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-ethylbenzene)
Uniqueness
1,1’-[(2-Cyclopropyl-1,3-phenylene)disulfonyl]bis(4-methylbenzene) is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
105553-89-7 |
|---|---|
Molekularformel |
C23H22O4S2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
2-cyclopropyl-1,3-bis-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C23H22O4S2/c1-16-6-12-19(13-7-16)28(24,25)21-4-3-5-22(23(21)18-10-11-18)29(26,27)20-14-8-17(2)9-15-20/h3-9,12-15,18H,10-11H2,1-2H3 |
InChI-Schlüssel |
LFQNNQBVVLHVSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


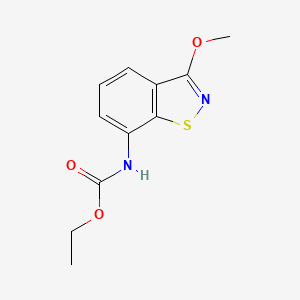
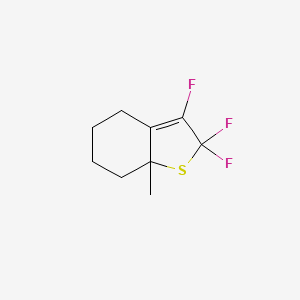

![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate](/img/structure/B14324244.png)
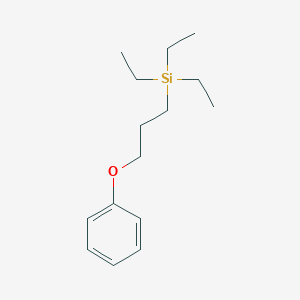

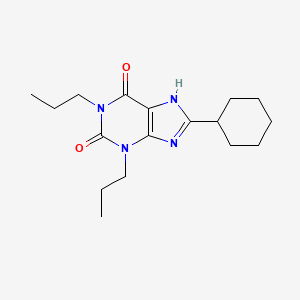
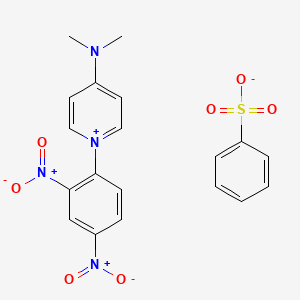
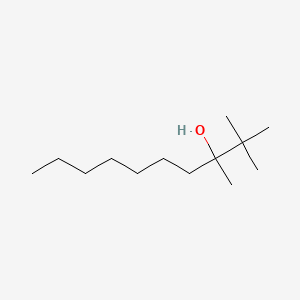
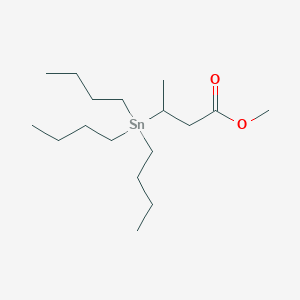

![2-[4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl]-1,3-dioxolane](/img/structure/B14324270.png)
